molecular formula C9H7N5 B106313 1H-Pyrazolo[3,4-b]quinoxalin-3-amine CAS No. 40254-90-8

1H-Pyrazolo[3,4-b]quinoxalin-3-amine

Número de catálogo: B106313
Número CAS: 40254-90-8
Peso molecular: 185.19 g/mol
Clave InChI: DWHVZCLBMTZRQM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrazolo[3,4-b]quinoxalin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a pyrazole ring fused to a quinoxaline ring, with an amine group at the 3-position of the pyrazole ring.

Métodos De Preparación

The synthesis of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine can be achieved through several synthetic routes. One common method involves the condensation of 3-aminoquinoxaline with hydrazine derivatives under acidic conditions. Another approach is the cyclization of 3-aminoquinoxaline with α,β-unsaturated carbonyl compounds in the presence of a base. Industrial production methods often involve multistep synthesis, starting from readily available starting materials and employing various catalysts and reaction conditions to optimize yield and purity .

Análisis De Reacciones Químicas

1H-Pyrazolo[3,4-b]quinoxalin-3-amine undergoes a variety of chemical reactions, including:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1H-Pyrazolo[3,4-b]quinoxalin-3-amine serves as a critical scaffold in the development of various pharmaceutical agents. Its structural features allow for modifications that enhance biological activity and selectivity. Notable applications include:

  • Anticancer Agents : The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit potent inhibitory effects on various cancer cell lines, including HeLa and HCT116 cells. These compounds often act by inhibiting specific kinases involved in cell proliferation, such as CDK2 and CDK9, demonstrating IC50 values in the low micromolar range .
  • Antimicrobial Activity : Research indicates that this compound and its derivatives possess antimicrobial properties against a range of pathogens, making them candidates for developing new antibiotics .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, certain derivatives have shown significant selectivity towards CDK2 over CDK9 .
  • Fluorescent Probes : Some derivatives are utilized as fluorescent probes in biological imaging due to their photophysical properties. This application is particularly valuable in cellular studies where tracking specific molecular interactions is essential .

Synthesis and Structural Diversity

The synthesis of this compound can be achieved through various methods, including multi-step synthetic routes that incorporate different functional groups to enhance activity or selectivity. The structural diversity within the pyrazoloquinoxaline family allows for extensive modifications that can lead to novel compounds with improved pharmacological profiles.

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
1H-Pyrazolo[3,4-g]quinoxalineSimilar pyrazoloquinoxaline structureAntitumor and antimicrobial
1H-Pyrazolo[4,3-b]quinolineDifferent ring fusionPotentially similar activities
Quinoxaline DerivativesQuinoxaline coreBroad spectrum of biological activity

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1 : A derivative was synthesized and tested against a panel of cancer cell lines, revealing potent antiproliferative effects with an IC50 value of 0.36 µM against CDK2. This study highlights the compound's potential as a lead structure for developing targeted cancer therapies .
  • Case Study 2 : Research into the antimicrobial properties of another derivative demonstrated effectiveness against Gram-positive bacteria, suggesting its utility in addressing antibiotic resistance issues .

Mecanismo De Acción

The mechanism of action of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation. The compound has also been shown to interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function. Additionally, it modulates various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and apoptosis .

Comparación Con Compuestos Similares

1H-Pyrazolo[3,4-b]quinoxalin-3-amine can be compared with other similar compounds, such as:

    1H-Pyrazolo[3,4-b]quinoline: Similar in structure but with a quinoline ring instead of a quinoxaline ring. It has different biological activities and applications.

    1H-Pyrazolo[3,4-c]pyridazine: Contains a pyridazine ring fused to the pyrazole ring. It exhibits distinct chemical reactivity and biological properties.

    1H-Pyrazolo[3,4-b]pyridine: Features a pyridine ring fused to the pyrazole ring. .

Actividad Biológica

1H-Pyrazolo[3,4-b]quinoxalin-3-amine (PQA) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a fused pyrazole and quinoxaline structure, has been studied for its potential as an anticancer agent and its inhibitory effects on various kinases, particularly cyclin-dependent kinases (Cdks) and Pim kinases.

Target Enzymes
PQA primarily acts as an inhibitor of cyclin-dependent kinases Cdk1 and Cdk5. These kinases are crucial for cell cycle regulation and neuronal function. Inhibition of these enzymes disrupts the phosphorylation of target proteins, leading to altered cell cycle progression and potential apoptosis in cancer cells .

Biochemical Pathways
The inhibition of Cdk1 and Cdk5 by PQA affects several signaling pathways, including:

  • PI3K/Akt/mTOR pathway
  • MAPK pathways (ERK, p38, JNK)
  • JAK/STAT signaling pathway

These pathways are integral to cell survival, proliferation, and apoptosis, making PQA a compound of interest in cancer research .

Antitumor Activity

Research has demonstrated that PQA exhibits significant antitumor activity. It induces cell cycle arrest at the G2/M phase in various cancer cell lines, including human solid tumors such as prostate cancer (PC3) and ovarian cancer (PA1). This effect is primarily mediated through the inhibition of Cdk1 .

Antimicrobial Properties

PQA derivatives have also shown promising antimicrobial activity. Studies indicate that certain derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Friedländer Condensation : A classic method involving the reaction of o-aminoaryl ketones with hydrazine derivatives.
  • Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time significantly.
  • Multicomponent Reactions : These provide a more efficient synthesis route by combining multiple reactants in one step .

Case Studies and Research Findings

Several studies have explored the biological activity of PQA:

StudyFindings
Campbell et al. (2010) Demonstrated that PQA derivatives inhibit Pim kinases with significant antiproliferative effects on cancer cell lines .
BenchChem Research (2024) Highlighted the role of PQA as a selective inhibitor of Cdk1 and Cdk5, leading to potential apoptotic pathways in cancer cells .
Smolecule Analysis (2023) Reported on the DNA-binding properties of PQA derivatives contributing to their anticancer efficacy .

Pharmacokinetics

PQA exhibits favorable pharmacokinetic properties, including good solubility in DMSO and DMF, which suggests high bioavailability. The compound's ability to penetrate cellular membranes makes it a suitable candidate for further drug development .

Future Directions

The ongoing research into this compound focuses on:

  • Developing more potent derivatives with improved selectivity for specific kinases.
  • Exploring combination therapies that enhance its anticancer efficacy.
  • Investigating its mechanisms of action at the molecular level to identify additional therapeutic targets.

Propiedades

IUPAC Name

2H-pyrazolo[4,3-b]quinoxalin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-8-7-9(14-13-8)12-6-4-2-1-3-5(6)11-7/h1-4H,(H3,10,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHVZCLBMTZRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(NN=C3N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289030
Record name 2H-Pyrazolo[3,4-b]quinoxalin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56984-56-6
Record name 2H-Pyrazolo[3,4-b]quinoxalin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56984-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[3,4-b]quinoxalin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-b]quinoxalin-3-amine
Reactant of Route 2
1H-Pyrazolo[3,4-b]quinoxalin-3-amine
Reactant of Route 3
1H-Pyrazolo[3,4-b]quinoxalin-3-amine
Reactant of Route 4
1H-Pyrazolo[3,4-b]quinoxalin-3-amine
Reactant of Route 5
1H-Pyrazolo[3,4-b]quinoxalin-3-amine
Reactant of Route 6
1H-Pyrazolo[3,4-b]quinoxalin-3-amine
Customer
Q & A

Q1: How does CDK1/5 Inhibitor affect GDPD5 activity, and what is the downstream consequence on glycerophosphocholine levels?

A1: Research suggests that CDK1/5 Inhibitor reduces the glycerophosphodiesterase (GPC-PDE) activity of GDPD5 [, ]. GDPD5 is an enzyme responsible for breaking down glycerophosphocholine (GPC), an important organic osmolyte that protects cells from osmotic stress. Therefore, inhibiting GDPD5 with CDK1/5 Inhibitor leads to an increase in GPC levels.

Q2: What evidence supports the involvement of CDK1 in regulating GDPD5 activity?

A2: Studies have demonstrated that GDPD5 threonine 587 (T587) is a potential phosphorylation site for CDK1 []. Mutation of T587 to alanine, mimicking a non-phosphorylated state, significantly decreased GDPD5's GPC-PDE activity. Additionally, using CDK1/5 inhibitors or employing siRNA knockdown of CDK1 both resulted in a reduction of GPC-PDE activity in HEK293 cells [], further supporting CDK1's role in regulating GDPD5.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.